molecular formula C7H7ClF3NO B6318780 2-Amino-4-(trifluoromethyl)phenol hydrochloride;  95% CAS No. 112250-01-8

2-Amino-4-(trifluoromethyl)phenol hydrochloride; 95%

Cat. No. B6318780
CAS RN: 112250-01-8
M. Wt: 213.58 g/mol
InChI Key: VAZNZJHMENXJKI-UHFFFAOYSA-N
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Description

2-Amino-4-(trifluoromethyl)phenol hydrochloride is an organic compound with the CAS Number: 454-81-9 . It has a molecular weight of 213.59 and its IUPAC name is 2-amino-4-(trifluoromethyl)phenol hydrochloride . This compound belongs to the class of organic compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .


Molecular Structure Analysis

The molecular structure of 2-Amino-4-(trifluoromethyl)phenol hydrochloride can be represented by the linear formula: C7H7ClF3NO . The InChI code for this compound is 1S/C7H6F3NO.ClH/c8-7(9,10)4-1-2-6(12)5(11)3-4;/h1-3,12H,11H2;1H .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Amino-4-(trifluoromethyl)phenol hydrochloride include its molecular weight (213.59 ). The compound appears as a crystalline powder .

Scientific Research Applications

2-Amino-4-(trifluoromethyl)phenol hydrochloride; 95% has many applications in scientific research. It is used in the synthesis of pharmaceuticals, agrochemicals, and other compounds. It is also used in the study of biochemical and physiological effects, such as the inhibition of various enzymes. It is also used to study the mechanism of action of various drugs, as well as the effects of drugs on the body.

Mechanism of Action

2-Amino-4-(trifluoromethyl)phenol hydrochloride; 95% has a wide range of effects on the body. It has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. It has also been shown to inhibit the enzyme dihydrofolate reductase (DHFR), which is involved in the synthesis of nucleic acids. In addition, it has been shown to inhibit the enzyme lipoxygenase-2 (LOX-2), which is involved in the metabolism of fatty acids.
Biochemical and Physiological Effects
2-Amino-4-(trifluoromethyl)phenol hydrochloride; 95% has a wide range of effects on the body. It has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. It has also been shown to inhibit the enzyme dihydrofolate reductase (DHFR), which is involved in the synthesis of nucleic acids. In addition, it has been shown to inhibit the enzyme lipoxygenase-2 (LOX-2), which is involved in the metabolism of fatty acids. In addition, it has been shown to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-Amino-4-(trifluoromethyl)phenol hydrochloride; 95% in lab experiments is its high purity and low cost. It is also easy to use, as it is soluble in water and ethanol. It is also relatively stable, making it suitable for long-term storage. However, it is important to note that 2-Amino-4-(trifluoromethyl)phenol hydrochloride; 95% is a strong acid and should be handled with caution.

Future Directions

The future of 2-Amino-4-(trifluoromethyl)phenol hydrochloride; 95% is bright. It has potential applications in the synthesis of pharmaceuticals, agrochemicals, and other compounds. It is also being studied for its potential to treat various diseases, such as cancer and Alzheimer’s disease. In addition, it is being studied for its potential to reduce inflammation and pain. Finally, it is being studied for its potential to inhibit certain enzymes, such as cyclooxygenase-2 (COX-2), dihydrofolate reductase (DHFR), and lipoxygenase-2 (LOX-2).

Synthesis Methods

2-Amino-4-(trifluoromethyl)phenol hydrochloride; 95% is synthesized through a reaction of 2-amino-4-(trifluoromethyl)phenol and hydrochloric acid. The reaction is carried out in a solvent, such as ethanol, to dissolve the reactants. The reaction is exothermic and proceeds at room temperature. The product is collected by filtration and dried.

Safety and Hazards

2-Amino-4-(trifluoromethyl)phenol hydrochloride can cause serious eye damage. It may cause damage to organs through prolonged or repeated exposure. It is harmful if swallowed, in contact with skin, or if inhaled. It may also cause an allergic skin reaction .

properties

IUPAC Name

2-amino-4-(trifluoromethyl)phenol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO.ClH/c8-7(9,10)4-1-2-6(12)5(11)3-4;/h1-3,12H,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAZNZJHMENXJKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)N)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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